Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate
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Overview
Description
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a chemical compound with the molecular formula C6H7BrN2O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a derivative of thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their versatile scaffold and mesoionic character, which allows them to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Cellular Effects
Given its potential to disrupt DNA replication processes , it could be hypothesized that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a tool for studying the biological activity of thiadiazole derivatives and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
5-Bromo-1,3,4-thiadiazole-2-thiol: A compound with a thiol group instead of the ester group in Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate.
Uniqueness
This compound is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for synthetic chemists and researchers .
Properties
IUPAC Name |
methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMLBCNGKSCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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